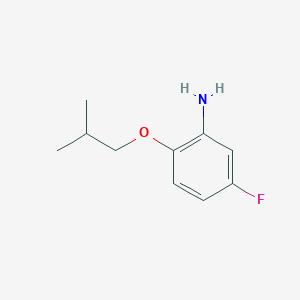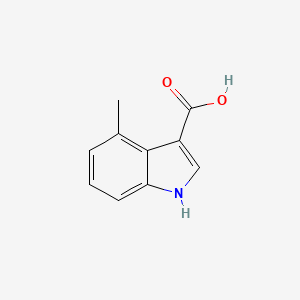
Acide 4-méthyl-1H-indole-3-carboxylique
Vue d'ensemble
Description
4-Methyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are present in various alkaloids, which play crucial roles in cell biology and medicinal chemistry . The compound’s structure consists of an indole ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 3-position.
Applications De Recherche Scientifique
4-Methyl-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
4-Methyl-1H-indole-3-carboxylic acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A and HIV-1 .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . For example, some indole derivatives have been found to inhibit the production of prostaglandins .
Result of Action
Indole derivatives are known to have a wide range of biological effects due to their interaction with various targets . For instance, some indole derivatives have been reported to inhibit viral activity .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
4-methyl-1H-indole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 4-methyl-1H-indole-3-carboxylic acid, have been shown to bind with high affinity to multiple receptors, aiding in the development of new therapeutic compounds . These interactions often involve hydrogen bonding and π-π stacking, which contribute to the compound’s stability and activity in biological systems .
Cellular Effects
4-methyl-1H-indole-3-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication in host cells . Additionally, they can modulate inflammatory responses by interacting with key signaling molecules, thereby reducing inflammation . The compound’s impact on gene expression includes the upregulation or downregulation of specific genes involved in cell growth and apoptosis .
Molecular Mechanism
The molecular mechanism of 4-methyl-1H-indole-3-carboxylic acid involves its interaction with biomolecules at the molecular level. It can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity . For example, indole derivatives have been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-methyl-1H-indole-3-carboxylic acid can change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other chemicals . Long-term studies have shown that indole derivatives can have sustained effects on cellular function, including prolonged inhibition of viral replication and persistent anti-inflammatory activity . The compound’s activity may decrease over time due to degradation and metabolic processes .
Dosage Effects in Animal Models
The effects of 4-methyl-1H-indole-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antiviral and anti-inflammatory activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s activity significantly increases or decreases beyond a certain dosage .
Metabolic Pathways
4-methyl-1H-indole-3-carboxylic acid is involved in several metabolic pathways. It is synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . The compound interacts with various enzymes and cofactors, including cytochrome P450 enzymes, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of metabolites in the cell .
Transport and Distribution
The transport and distribution of 4-methyl-1H-indole-3-carboxylic acid within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes by solute carrier transporters, which facilitate its uptake and distribution . Additionally, binding proteins can influence the compound’s localization and accumulation in specific tissues . These processes are essential for the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
4-methyl-1H-indole-3-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles by targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize in the nucleus, where they can interact with DNA and transcription factors to regulate gene expression . Additionally, the compound may accumulate in the mitochondria, influencing cellular metabolism and energy production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-1H-indole-3-carboxylic acid typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another approach is the Vilsmeier-Haack reaction, where indole is treated with a formylating agent to introduce the formyl group, followed by oxidation to yield the carboxylic acid .
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. For example, the use of palladium-catalyzed cross-coupling reactions can efficiently introduce various substituents onto the indole ring . Additionally, continuous flow chemistry techniques are gaining popularity for the large-scale synthesis of indole derivatives due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and acyl chlorides are used under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated, sulfonylated, and acylated indole derivatives.
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone involved in growth and development.
1-Methylindole-3-carboxaldehyde: Used in the synthesis of various indole derivatives.
Indole-3-carboxylic acid: A precursor for the synthesis of other indole derivatives.
Uniqueness: 4-Methyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives . Its methyl group at the 4-position and carboxylic acid group at the 3-position make it a valuable intermediate in the synthesis of more complex molecules .
Propriétés
IUPAC Name |
4-methyl-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-3-2-4-8-9(6)7(5-11-8)10(12)13/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKWDRQMDHFTJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651655 | |
| Record name | 4-Methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858515-65-8 | |
| Record name | 4-Methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid](/img/structure/B1385754.png)

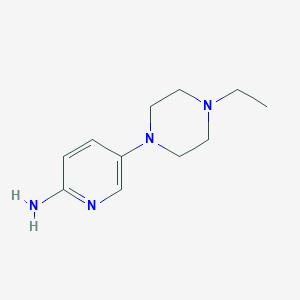
![1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1385759.png)
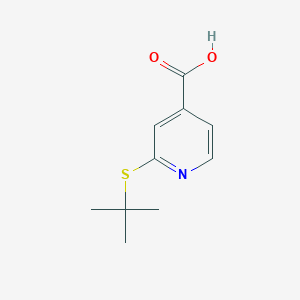

![2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid](/img/structure/B1385765.png)
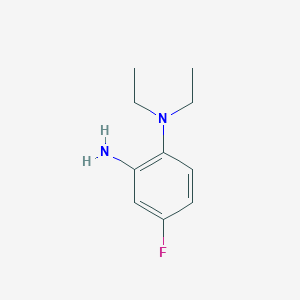

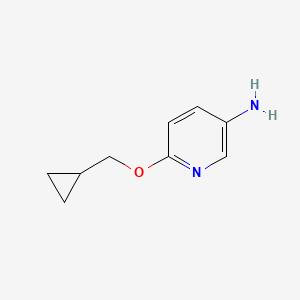
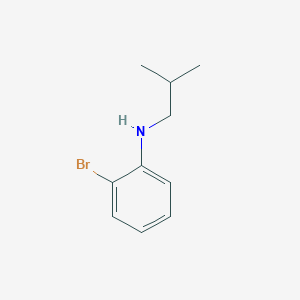
![1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1385772.png)
![2-[(2-Pyridinylmethyl)amino]nicotinic acid](/img/structure/B1385773.png)
